N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a triazolo-pyridazine derivative characterized by a thioacetamide linker bridging a 3,4-dimethoxyphenyl group and a p-tolyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMLOTKDPPUDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds (e.g., ).
Key Differences and Implications
- Lipophilicity : Ethoxy () and methoxy groups () enhance hydrophilicity compared to the methyl group in p-tolyl.
- Biological Activity: The methyl-substituted analogue in exhibits Lin-28 inhibition, rescuing let-7 miRNA function and impairing cancer stem cell (CSC) proliferation.
Research Findings and Pharmacological Context
Triazolo-Pyridazine Scaffolds in Drug Discovery
Triazolo-pyridazines are privileged structures in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with kinases and epigenetic regulators. For example:
Q & A
Q. Basic
- NMR (¹H, ¹³C) : Assign peaks for the triazole (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–3.9 ppm).
- HRMS : Confirm molecular weight (C₂₁H₁₉N₅O₂S, MW 405.48) with <2 ppm error.
- IR Spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
How can researchers investigate the compound’s metabolic stability in preclinical models?
Advanced
Protocol:
In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., sulfoxidation at the thioether).
CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
What experimental approaches determine the compound’s mechanism of enzyme inhibition?
Q. Advanced
- Enzyme Kinetics : Measure Km and Vmax under varying substrate/inhibitor concentrations to identify competitive vs. non-competitive inhibition.
- Time-Dependent Studies : Pre-incubate enzyme with compound to assess irreversible binding.
- X-ray Crystallography : Resolve co-crystal structures (e.g., with COX-2) for atomic-level insights .
How can solubility and bioavailability be enhanced through structural modifications?
Advanced
Strategies:
- Introduce Ionizable Groups : Replace methoxy with morpholine (pKa ~6.5) to enable salt formation.
- Prodrug Design : Mask the acetamide as an ester for improved intestinal absorption.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
Validation:
- Measure logD (octanol/water) and perform Caco-2 permeability assays post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
